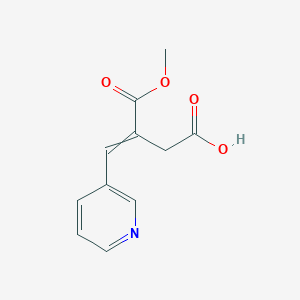
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Y(OCC(CH3)3CHCOC(CH3)3)3. It is a white crystalline solid that is used as a precursor for the formation of thin films of yttria by chemical vapor deposition. This compound is notable for its high purity and stability, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through several methods:
Reaction of Yttrium Nitrate Hydrate with 2,2,6,6-Tetramethyl-3,5-heptanedione: This method involves dissolving yttrium nitrate hydrate in methanol and reacting it with 2,2,6,6-tetramethyl-3,5-heptanedione.
Reaction of Yttrium Oxide with Sodium Salt of 2,2,6,6-Tetramethyl-3,5-heptanedione: Yttrium oxide is reacted with the sodium salt of 2,2,6,6-tetramethyl-3,5-heptanedione to form the desired compound.
Reaction of Yttrium Hydroxide with 2,2,6,6-Tetramethyl-3,5-heptanedione in Methanol: This method involves reacting yttrium hydroxide with 2,2,6,6-tetramethyl-3,5-heptanedione in methanol to produce the compound.
Análisis De Reacciones Químicas
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can occur in the presence of reducing agents like hydrogen or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents (e.g., oxygen), reducing agents (e.g., hydrogen), and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its ability to form stable complexes with various ligands. This stability is due to the strong coordination bonds between the yttrium ion and the ligands. The compound’s high thermal stability and volatility make it suitable for use in chemical vapor deposition processes, where it decomposes to form thin films of yttria .
Comparación Con Compuestos Similares
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be compared with other similar compounds, such as:
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): This compound is used as a hydrogenation catalyst and has similar coordination properties.
Europium(III)-tris-(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is used in luminescent materials and has similar coordination properties.
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is used in the formation of thin films and has similar thermal stability.
Yttrium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its high thermal stability, purity, and suitability for chemical vapor deposition processes, making it valuable in various advanced material applications .
Propiedades
Fórmula molecular |
C33H60O6Y |
|---|---|
Peso molecular |
641.7 g/mol |
Nombre IUPAC |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;yttrium |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
Clave InChI |
IAYLRLKRHZVTOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-5-(4-methyl-1-piperazinyl)-2-pentynamide](/img/structure/B14787452.png)



![Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)

![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)
![6,8-Dibromo-2-chloroimidazo[1,2-a]pyridine](/img/structure/B14787494.png)


![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)
